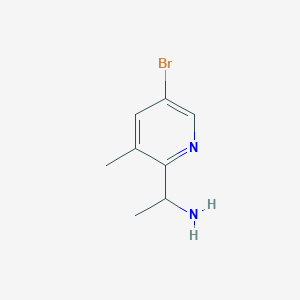
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Catalysis
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine and related compounds are valuable in the field of organometallic chemistry, particularly in the synthesis of palladium complexes. These complexes have shown high catalytic activities in ethylene dimerization, a process important in the chemical industry for producing higher-value products from ethylene gas. The synthesis involves condensation of appropriate aldehydes and amines, followed by reaction with palladium chloride, highlighting the versatility of these compounds in catalytic applications (Nyamato, Ojwach, & Akerman, 2015).
DNA Interaction and Anticancer Studies
Compounds structurally similar to this compound have been studied for their DNA binding capabilities and cytotoxic effects on cancer cell lines. For instance, Cu(II) complexes with tridentate ligands derived from pyridin-2-yl ethanamine derivatives have demonstrated significant DNA binding affinities, indicating potential applications in anticancer therapies. These complexes also exhibit nuclease activity, promoting DNA cleavage, which is a desirable mechanism for anticancer drugs. The cytotoxicity studies of these complexes against various cancer cell lines suggest their potential as therapeutic agents with low toxicity towards normal cells (Kumar et al., 2012).
Supramolecular Chemistry
The study of supramolecular assemblies, which are complexes formed from the organized arrangement of two or more molecules, has utilized derivatives of this compound. These studies focus on understanding molecular recognition, a process critical for the development of novel chemical sensors, catalysts, and drug delivery systems. The synthesis and analysis of such assemblies can shed light on the principles governing molecular interactions and the formation of complex structures (Varughese & Pedireddi, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound have been employed in the synthesis of end-functional polymers. These polymers have diverse applications ranging from the creation of advanced materials with specific properties to their use in biomedical applications. The versatility of these compounds in polymer chemistry highlights their potential in designing new materials with tailored functionalities (Lutz, Börner, & Weichenhan, 2005).
Propriétés
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIINIKFQBHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

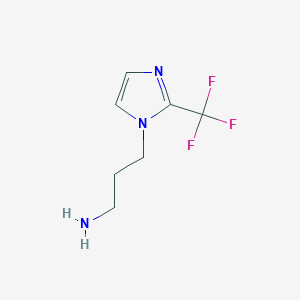
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)
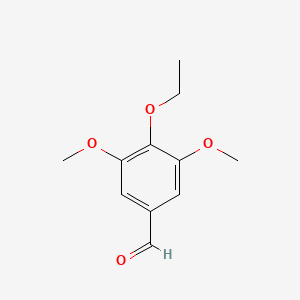
![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)


![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
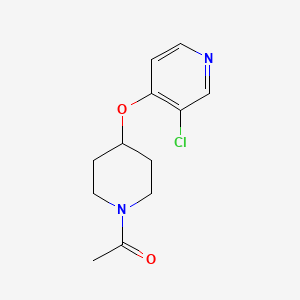
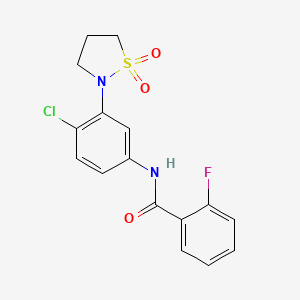
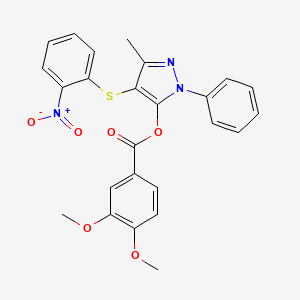
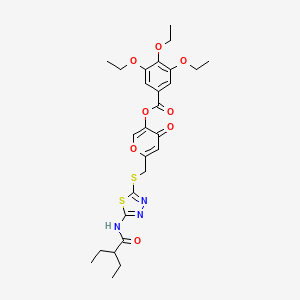
![N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2664932.png)
![N-ethyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2664933.png)